![molecular formula C9H18N2O B1386360 N-[1-(piperidin-4-yl)ethyl]acetamide CAS No. 1156253-30-3](/img/structure/B1386360.png)
N-[1-(piperidin-4-yl)ethyl]acetamide
Overview
Description
N-[1-(piperidin-4-yl)ethyl]acetamide is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
N-[1-(piperidin-4-yl)ethyl]acetamide is a solid at ambient temperature . Its molecular weight is 142.2 . The CAS Number is 5810-56-0 .Scientific Research Applications
Synthesis of Medicinal Compounds
N-[1-(piperidin-4-yl)ethyl]acetamide: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common structural motif in many pharmaceuticals. Researchers utilize this compound to create derivatives that may exhibit a range of pharmacological activities, such as antiviral, antimicrobial, and anticancer properties .
Pharmacological Applications
The piperidine derivatives have been extensively studied for their pharmacological applications. They are present in more than twenty classes of pharmaceuticals, including those used for treating neurological disorders and pain management. The versatility of N-[1-(piperidin-4-yl)ethyl]acetamide allows for the development of new drugs with potential therapeutic benefits .
Activation of Hypoxia-Inducible Factor 1 Pathways
This compound has been used in the synthesis of benzamide derivatives that activate hypoxia-inducible factor 1 (HIF-1) pathways. These pathways are crucial in cellular responses to low oxygen conditions and have implications in treating conditions like ischemia and promoting wound healing .
Anticancer Research
Piperidine derivatives, including N-[1-(piperidin-4-yl)ethyl]acetamide , are being explored for their anticancer properties. They may inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. This makes them promising candidates for developing new anticancer therapies .
Neuroprotective Agent Development
The neuroprotective potential of piperidine derivatives is another area of interest. These compounds can be designed to protect neuronal cells from damage, which is beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders .
Analgesic and Anti-inflammatory Uses
Due to its structural characteristics, N-[1-(piperidin-4-yl)ethyl]acetamide can be modified to produce analgesic and anti-inflammatory agents. These agents can help manage pain and reduce inflammation in various medical conditions, contributing to patient comfort and recovery .
Safety and Hazards
Mechanism of Action
Target of Action
N-[1-(piperidin-4-yl)ethyl]acetamide is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(1-piperidin-4-ylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(11-8(2)12)9-3-5-10-6-4-9/h7,9-10H,3-6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRBTTFXQRPWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(piperidin-4-yl)ethyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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